![molecular formula C19H24O6 B1254865 Gibberellin A29 CAS No. 29774-53-6](/img/structure/B1254865.png)
Gibberellin A29
Overview
Description
Gibberellin A29 is a diterpenoid phytohormone that plays a crucial role in plant development. It is part of the gibberellin family, which is known for regulating various growth processes in plants, including seed germination, stem elongation, leaf expansion, flowering, and fruit development . This compound was initially identified in Pharbitis nil and is characterized by its unique structure, which includes a β-OH group at C-3 but lacks one at C-2 .
Mechanism of Action
Target of Action
Gibberellin A29 (GA29), like other gibberellins, primarily targets plant growth and development processes . It plays significant roles in various stages of plant development, including seed germination, stem elongation, leaf expansion, flowering, and fruit development . The molecular mechanism of gibberellin action involves receptors encoded by the genes of the GID1 family and transcriptional regulators of the DELLA family .
Mode of Action
The mode of action of GA29 is primarily through its interaction with its targets, leading to changes in plant growth and development . When the levels of GA increase, GA molecules are more likely to bind to GID1 . This binding triggers a series of biochemical reactions that lead to the activation of various genes involved in plant growth and development .
Biochemical Pathways
GA29 affects several biochemical pathways in plants. It is involved in the regulation of gibberellin metabolism and signaling pathways, which are essential for plant development and environmental responses . Epigenetic regulatory mechanisms, such as histone modification, noncoding RNA-mediated regulation, chromatin remodeling, and DNA methylation, are emerging as important means of fine-tuning these pathways .
Pharmacokinetics
The pharmacokinetics of GA29 in plants involves its metabolism in maturing seeds . The metabolism of GA29 has been investigated using labeled GAs in conjunction with GC-MS . This research has shown that GA29 reaches a maximal level in maturing seeds and then declines in mature seeds .
Result of Action
The action of GA29 results in significant molecular and cellular effects in plants. It influences the expression of various genes, leading to changes in plant growth and development . These changes include seed germination, stem elongation, leaf expansion, flowering, and fruit development .
Action Environment
The action of GA29 is influenced by various environmental factors. Epigenetic regulation, which is a flexible, reversible, and efficient mechanism for modulating gene expression, helps organisms acclimate to various environmental conditions . Therefore, the action, efficacy, and stability of GA29 can be influenced by environmental conditions such as light, temperature, and other abiotic stresses .
Biochemical Analysis
Biochemical Properties
Gibberellin A29 participates in several biochemical reactions within plants. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the key interactions involves the enzyme gibberellin 20-oxidase, which converts precursor molecules into active gibberellins, including this compound . Additionally, this compound interacts with DELLA proteins, which are growth repressors. The binding of this compound to its receptor leads to the degradation of DELLA proteins, thereby promoting growth . These interactions highlight the importance of this compound in regulating plant growth and development.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound promotes cell elongation by enhancing the expression of genes involved in cell wall loosening . It also affects the synthesis of enzymes such as α-amylase, which is crucial for starch hydrolysis during seed germination . These cellular effects underscore the role of this compound in coordinating plant growth and development.
Molecular Mechanism
The molecular mechanism of this compound involves several steps. Upon perception by its receptor, this compound triggers a signaling cascade that leads to the degradation of DELLA proteins . This degradation releases transcription factors that activate the expression of growth-promoting genes. Additionally, this compound influences the activity of enzymes involved in its own biosynthesis and metabolism, creating a feedback loop that regulates its levels within the plant . These molecular interactions illustrate how this compound exerts its effects at the cellular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under controlled conditions, but its activity can be influenced by factors such as light and temperature . Over time, this compound may undergo degradation, leading to a decrease in its effectiveness. Long-term studies have also indicated that prolonged exposure to this compound can result in changes in cellular function, such as altered gene expression patterns and metabolic shifts . These temporal effects highlight the importance of considering environmental conditions when studying this compound.
Dosage Effects in Animal Models
While this compound is primarily studied in plants, its effects in animal models have also been explored. Different dosages of this compound can lead to varying outcomes. Low doses may have minimal effects, while higher doses can result in significant physiological changes . In some cases, high doses of this compound have been associated with toxic or adverse effects, such as growth inhibition and metabolic disturbances . These dosage effects underscore the need for careful consideration of this compound concentrations in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways within plants. It is synthesized from precursor molecules through a series of enzymatic reactions, including those catalyzed by gibberellin 20-oxidase and gibberellin 3-oxidase . Once synthesized, this compound can be further metabolized into inactive forms or conjugated with other molecules for storage . These metabolic pathways ensure the precise regulation of this compound levels, allowing plants to respond to developmental and environmental cues.
Transport and Distribution
The transport and distribution of this compound within plants are critical for its function. This compound is transported through the plant via the phloem and xylem, reaching various tissues and organs . Specific transporters, such as those from the NPF and SWEET families, facilitate the movement of this compound across cell membranes . This distribution pattern ensures that this compound can exert its effects in target tissues, such as the shoot apices and root tips.
Subcellular Localization
This compound is localized in specific subcellular compartments, which influences its activity and function. It is primarily found in the cytoplasm and nucleus, where it interacts with its receptor and other signaling molecules . Additionally, this compound can be localized to the endoplasmic reticulum and Golgi apparatus, where it undergoes further processing and modification . These subcellular localizations are essential for the proper functioning of this compound in regulating plant growth and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of gibberellins, including Gibberellin A29, often starts from biotechnologically available gibberellic acid (gibberellin A3). The synthetic routes involve multiple steps, including oxidation, reduction, and cyclization reactions. Common reagents used in these processes include diisobutylaluminium hydride, N,N’-dimethylformamide, and lithium diisopropylamide .
Industrial Production Methods: Industrial production of gibberellins typically involves fermentation processes using the fungus Gibberella fujikuroi. The fermentation broth is then subjected to extraction and purification processes to isolate specific gibberellins, including this compound .
Chemical Reactions Analysis
Types of Reactions: Gibberellin A29 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate and m-chloroperbenzoic acid are commonly used.
Reduction: Diisobutylaluminium hydride is often employed.
Substitution: Methanesulfonyl chloride and N-methylmorpholine N-oxide are typical reagents.
Major Products: The major products formed from these reactions include various hydroxylated and methylated derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
Biological Functions of Gibberellin A29
GA29 is primarily known for its involvement in:
- Seed Germination : It helps break seed dormancy and promotes the germination process by signaling the breakdown of starch reserves into glucose through the induction of α-amylase synthesis in aleurone cells .
- Embryo Development : Research indicates that GA29 plays a role in late embryogenesis, where it interacts with DELLA proteins to regulate gene expression necessary for proper embryo development .
- Growth Regulation : It is involved in the regulation of cell elongation and division, influencing overall plant height and structure .
Agricultural Applications
This compound has several practical applications in agriculture:
- Enhancing Crop Yields : Application of GA29 can lead to increased growth rates and yields in crops such as peas and other legumes by promoting stem elongation and flowering .
- Seedless Fruit Production : Gibberellins, including GA29, are used to induce parthenocarpy (development of fruit without fertilization) in various fruit crops, enhancing commercial production .
- Dwarf Plant Recovery : GA29 has shown effectiveness in rescuing dwarf mutants by promoting normal growth patterns, thus improving crop uniformity .
Metabolism of this compound
Research has demonstrated that GA29 is primarily located in the cotyledons of maturing seeds. Studies using stable isotope-labeled gibberellins have shown that GA20 is metabolized to GA29 during seed maturation, indicating its role as an intermediate in gibberellin biosynthesis .
Stage of Seed Development | GA29 Concentration (μg/seed) |
---|---|
27 days from anthesis | 10 |
Mature seeds | 1.6 |
This data illustrates the dynamic changes in gibberellin levels throughout seed development.
Case Studies
- Pisum sativum (Pea) : In studies involving Pisum sativum cv. Progress No. 9, GA29 was found to peak at approximately 10 μg per seed during late maturation stages before declining significantly at maturity . This suggests a critical role for GA29 during early growth phases.
- Fruit Development : Research has shown that applying gibberellins like GA29 can enhance fruit size and quality through improved cell division and elongation processes .
Comparison with Similar Compounds
- Gibberellin A1
- Gibberellin A3 (gibberellic acid)
- Gibberellin A4
- Gibberellin A7
Uniqueness: Gibberellin A29 is unique due to its specific hydroxylation pattern, which distinguishes it from other gibberellins. This unique structure contributes to its distinct biological activity and its specific role in regulating plant growth processes .
Properties
IUPAC Name |
(1R,2R,5S,8S,9S,10R,11R,13R)-5,13-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O6/c1-9-5-17-8-18(9,24)4-3-11(17)19-7-10(20)6-16(2,15(23)25-19)13(19)12(17)14(21)22/h10-13,20,24H,1,3-8H2,2H3,(H,21,22)/t10-,11-,12-,13-,16-,17+,18+,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBYHSYZKIAJDA-WWSAFQOPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@H](C[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological role of gibberellin A29 (GA29) in plants?
A: this compound appears to be a deactivated form of gibberellin, specifically a catabolite of the growth-promoting gibberellin A20. [] Research suggests that plants convert GA20 to GA29 as a way to regulate growth. [, , ] For instance, in developing pea seeds, GA29 was found as a product of GA20 metabolism. [] This conversion might be a mechanism to control the levels of active gibberellins, influencing processes like seed development and germination. [, ]
Q2: Can you describe the chemical structure of GA29?
A: While the provided abstracts don't explicitly state the molecular formula and weight of GA29, they do offer insights into its structure. It's described as a dihydroxy A9 gibberellin derivative. [] Studies used techniques like gas chromatography-mass spectrometry (GC-MS) to identify and characterize GA29. [, ] Additionally, researchers have successfully synthesized various derivatives of GA29, including labeled forms using gibberellin A3 as a starting material. [, , , , ] These synthesis processes involved modifications at specific positions within the gibberellin skeleton, offering clues about the functional groups present in GA29.
Q3: Have specific glucosides of GA29 been identified in plants?
A: Yes, researchers have successfully isolated and characterized both 2-O-β-glucosyl-gibberellin A29 and 13-O-GA29, β-D-glucopyranoside from plant sources. [, ] These findings suggest that glycosylation might be a mechanism for storing or regulating the activity of GA29 within the plant.
Q4: Are there analytical methods available to study GA29 in plant tissues?
A: The research highlights the use of sophisticated analytical techniques like GC-MS to identify and quantify GA29 in complex plant extracts. [, ] Researchers have also employed thin-layer chromatography (TLC) to separate and analyze GA29 and its derivatives. [] The development and application of these methods have been crucial for understanding the distribution and metabolism of GA29 in various plant species.
Q5: What is the significance of synthesizing labeled GA29?
A: Synthesizing labeled GA29, such as [17-13C; 15,17-3H]this compound, has been essential for metabolic studies. [, , , , , ] Using these labeled forms allows researchers to track the fate of GA29 within the plant, providing insights into its metabolic pathways, intermediates, and final catabolites. For example, researchers used [13C1]this compound to investigate its conversion to a specific catabolite in maturing pea seeds. []
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